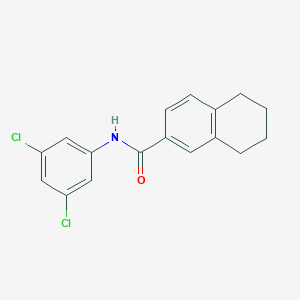

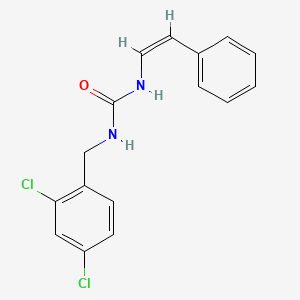

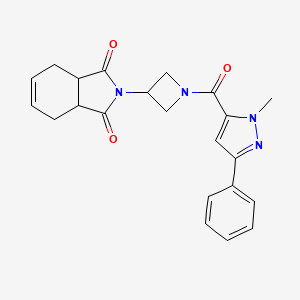

N-(2,4-dichlorobenzyl)-N'-styrylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dichlorobenzyl)-N'-styrylurea (DCBSU) is a chemical compound that has been studied for its potential medicinal and therapeutic applications. DCBSU is a member of the class of compounds known as ureas, which are composed of two carbonyl groups joined by an amide bond. DCBSU has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. In addition, DCBSU has been studied for its potential anti-inflammatory, anti-oxidative, and anti-cancer properties. The purpose of

Applications De Recherche Scientifique

Organocatalytic Applications

Research highlights the development of novel styryl-substituted thioureas and squaramides derived from related chemical structures, showcasing their efficacy as organocatalysts. These catalysts promote high-yield, stereoselective synthesis of complex organic compounds, demonstrating potential for chemical synthesis and material science applications (J. Andrés et al., 2018).

Environmental Impact and Bioremediation

Studies on compounds like diuron, which shares structural similarities with N-(2,4-dichlorobenzyl)-N'-styrylurea, highlight concerns regarding environmental persistence and toxicity. Innovative bioremediation strategies have been explored, including microbial degradation and cyclodextrin-based technologies to enhance the mineralization and removal of such contaminants from soil and water, underscoring the importance of environmental safety and cleanup technologies (J. Villaverde et al., 2012).

Antimicrobial Activities

The synthesis and characterization of novel N-substituted thiourea derivatives have shown significant antibacterial activities against a range of pathogens. This suggests potential applications in developing new antimicrobial agents for medical and agricultural use, highlighting the versatility of thiourea derivatives in combating microbial resistance (M. Kalhor et al., 2014).

Chemical Synthesis and Characterization

Research into the synthesis and structural analysis of various N-substituted thiourea derivatives, including those with dichlorophenyl groups, provides foundational knowledge for the development of new materials and chemical processes. These studies contribute to the understanding of molecular interactions, crystalline structures, and the potential for new material properties (M. Yusof et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of N-(2,4-dichlorobenzyl)-N’-styrylurea Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been found to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

The exact mode of action of N-(2,4-dichlorobenzyl)-N’-styrylurea Similar compounds have been shown to exert their effects by interacting with microbial cell membranes, disrupting their integrity and leading to cell death .

Biochemical Pathways

The specific biochemical pathways affected by N-(2,4-dichlorobenzyl)-N’-styrylurea Based on the antiseptic properties of related compounds, it can be inferred that it may interfere with essential biochemical pathways in the target organisms, leading to their death .

Result of Action

The molecular and cellular effects of N-(2,4-dichlorobenzyl)-N’-styrylurea Based on the antiseptic properties of related compounds, it can be inferred that it may lead to the death of target organisms by disrupting their cellular integrity .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O/c17-14-7-6-13(15(18)10-14)11-20-16(21)19-9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,21)/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLWPOYDLHJPLJ-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2724300.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)